3'-(Trityl)amino-3'-deoxythymidine
Description
Overview of Modified Nucleosides in Nucleic Acid Research
Modified nucleosides are synthetic derivatives of the canonical nucleosides (adenosine, guanosine, cytidine, thymidine (B127349), and uridine) that possess alterations in either the nucleobase or the sugar moiety. These modifications can dramatically alter the properties of the nucleoside, influencing its base-pairing, stability, and interaction with enzymes. nih.govrsc.org The introduction of modified nucleosides into oligonucleotides can confer a range of desirable characteristics, such as resistance to nuclease degradation, enhanced binding affinity to target sequences, and the introduction of novel functionalities. nih.gov
The applications of modified nucleosides are vast and varied. They are instrumental in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing therapies. nih.gov Furthermore, they are used as probes to study DNA and RNA structure and function, and as building blocks for the construction of artificial genetic polymers with expanded functionalities. nih.gov The ability to tailor the chemical and physical properties of nucleic acids through the incorporation of modified nucleosides has opened up new frontiers in diagnostics, therapeutics, and synthetic biology. rsc.orgru.nl
Significance of 3'-Amino-3'-deoxythymidine (B22303) as a Synthetic Platform
The precursor to the title compound, 3'-amino-3'-deoxythymidine, is a modified nucleoside of significant interest in its own right. ontosight.ai In this molecule, the 3'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. prepchem.com This seemingly subtle change has profound implications for its chemical reactivity and biological activity. The 3'-amino group provides a convenient handle for further chemical modifications, allowing for the attachment of a wide array of functionalities, such as fluorescent dyes, biotin (B1667282) tags, or cross-linking agents.
The synthesis of 3'-amino-3'-deoxythymidine can be achieved through the reduction of 3'-azido-3'-deoxythymidine, often using methods like catalytic hydrogenation. glenresearch.com This ready accessibility makes it a valuable starting material for the synthesis of a diverse library of 3'-modified nucleoside analogs. nih.gov These analogs have been explored for their potential as antiviral and antineoplastic agents. For instance, the incorporation of 3'-amino nucleosides into an oligonucleotide chain results in a phosphoramidate (B1195095) linkage, which is more resistant to enzymatic cleavage than the natural phosphodiester bond. This property is highly desirable for the development of stable therapeutic oligonucleotides.
Structure
3D Structure
Properties
CAS No. |
195375-41-8 |
|---|---|
Molecular Formula |
C29H29N3O4 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(tritylamino)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O4/c1-20-18-32(28(35)30-27(20)34)26-17-24(25(19-33)36-26)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,31,33H,17,19H2,1H3,(H,30,34,35)/t24-,25+,26+/m0/s1 |
InChI Key |
FFQYKVHJPYQWER-JIMJEQGWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Trityl Amino 3 Deoxythymidine and Analogues
Diverse Synthetic Routes to 3'-Amino-3'-deoxythymidine (B22303)
The cornerstone of synthesizing 3'-(trityl)amino-3'-deoxythymidine is the efficient preparation of its precursor, 3'-amino-3'-deoxythymidine. Also known as AMT, this compound is a derivative of the nucleoside analog zidovudine (B1683550) (AZT), a well-known HIV therapeutic. biosynth.com Researchers have developed several methodologies to introduce the amino group at the 3'-position of the deoxyribose sugar ring with high efficiency and stereochemical control.
Regiospecific Functionalization of Thymidine (B127349) Scaffolds
Direct functionalization of the readily available thymidine scaffold is a primary approach for synthesizing 3'-amino-3'-deoxythymidine. One method involves the reaction of 1-(2,3-dideoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine with an appropriate amine. tandfonline.com This reaction introduces the amino group at the 3' position by displacing a mesyl group, a good leaving group. Another strategy begins with the 5'-tosylation of 3'-azido-3'-deoxythymidine (AZT). rsc.org An intramolecular displacement of the 5'-tosylate then proceeds to form an anhydronucleoside, which can be subsequently opened to yield the desired 3'-functionalized thymidine derivative. rsc.org
A classical, though less common, approach involves the per-acylation of all hydroxyl and amino functions of the nucleoside. umich.edu Subsequent treatment with a strong base selectively removes the acyl esters from the hydroxyl groups, leaving the 5' and 3' hydroxyls available for further reactions like tritylation. umich.edu
Approaches Utilizing 3'-Azido Precursors
The use of 3'-azido-3'-deoxythymidine (AZT) as a precursor is a widely adopted and efficient strategy for the synthesis of 3'-amino-3'-deoxythymidine. tandfonline.comnih.govprepchem.comrsc.org The azide (B81097) group at the 3' position can be reliably reduced to the desired amine.
Several methods exist for this reduction. A common laboratory-scale method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com An alternative and efficient method utilizes ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a palladium catalyst. nih.gov The reduction of the azido (B1232118) group can also be achieved using sodium borohydride (B1222165), a method that has been described as an improved synthesis. tandfonline.com Additionally, thiols such as dithiothreitol (B142953) (DTT), glutathione, and mercaptoethanol have been shown to quantitatively reduce the azido moiety to an amine under mild conditions (pH 7.2 and 37°C). researchgate.net
The synthesis of the 3'-azido precursor itself can be accomplished through various routes. One established method involves the reaction of 5'-O-trityl-2,3'-anhydrothymidine with sodium azide. rsc.org This reaction opens the anhydro ring to introduce the azide at the 3' position. rsc.org Total synthesis approaches have also been developed, starting from non-carbohydrate precursors like crotonaldehyde (B89634) and employing techniques such as the Sharpless epoxidation to introduce the necessary chirality. ucla.edu
Stereoselective Synthesis of 3'-Modified Nucleosides
Ensuring the correct stereochemistry at the 3' position is paramount in the synthesis of nucleoside analogues. Stereoselective synthesis aims to control the spatial arrangement of atoms, which is crucial for the biological activity of these molecules.
One approach to achieve stereoselectivity is through the use of chiral catalysts in reactions like the Sharpless epoxidation, which can establish the desired stereocenter early in the synthetic sequence. ucla.edu Another powerful technique is the oxazaphospholidine method, which has been successfully employed for the stereoselective synthesis of nucleotide prodrugs. acs.org This method involves the condensation of a nucleoside 3'-oxazaphospholidine derivative with a 5'-hydroxyl group of another nucleoside in the presence of an activator, leading to a stereopure phosphite (B83602) triester. acs.org While not directly applied to this compound in the provided context, this methodology highlights the advanced strategies available for controlling stereochemistry in nucleoside modifications.
Furthermore, the choice of synthetic route and reaction conditions can influence the stereochemical outcome. For instance, the ring-opening of anhydronucleosides can proceed with high stereospecificity, ensuring the desired configuration at the 3' position.
Selective Protecting Group Strategies for this compound Synthesis
The synthesis of complex molecules like this compound relies heavily on the use of protecting groups. These are temporary modifications to reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk The trityl group on the 3'-amino function is a prime example of such a protecting group.
Orthogonal Protection of Hydroxyl and Amino Functions
In the synthesis of nucleosides and oligonucleotides, it is often necessary to protect multiple functional groups, such as hydroxyl and amino groups. umich.edu Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. nih.govnumberanalytics.comthieme-connect.de This allows for the selective deprotection and subsequent reaction of different parts of the molecule in a controlled manner. numberanalytics.comthieme-connect.de
For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group for 5'-hydroxyl protection and the 4-methoxytetrahydropyran-4-yl group for 2'-hydroxyl protection in ribonucleosides represent an excellent example of an orthogonal protection scheme. umich.edu Base-labile 5'-O-protecting groups are also valuable as they eliminate the risk of depurination that can occur with acid-labile groups. umich.edu The development of such orthogonal systems is crucial for the efficient synthesis of complex, modified oligonucleotides. nih.gov
Rational Design of Trityl-Type Protecting Groups for 3'-Amino and 5'-Hydroxyl Sites
The triphenylmethyl (trityl) group and its derivatives are widely used for the protection of the 5'-hydroxyl group in nucleoside chemistry. umich.edu The choice of trityl-type protecting group can be tailored to specific synthetic needs. The reactivity of trityl chlorides, used to introduce these groups, increases with the number of p-methoxy substituents. umich.edu This allows for fine-tuning of the reaction conditions. For instance, the dimethoxytrityl (DMTr) group is a standard for 5'-hydroxyl protection in automated solid-phase oligonucleotide synthesis due to its ease of introduction and quantitative removal under acidic conditions. umich.edu
While the primary focus is often on the 5'-hydroxyl, the trityl group is also employed to protect the 3'-amino group in 3'-amino-3'-deoxythymidine. The selection of the specific trityl derivative for the amino group would be guided by the desired stability and the conditions required for its eventual removal, ensuring compatibility with other protecting groups in the molecule. The rational design of these protecting groups, considering their relative stabilities and cleavage conditions, is a cornerstone of a successful synthetic strategy. bham.ac.uk
Interactive Data Table: Protecting Groups in Nucleoside Synthesis
| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions |
| Trityl | Tr | 5'-OH, 3'-NH2 | Acidic |
| Dimethoxytrityl | DMTr | 5'-OH | Acidic |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 5'-OH, 3'-NH2 | Basic |
| 4-Methoxytetrahydropyran-4-yl | MTHP | 2'-OH | Acidic |
| Tert-butyldimethylsilyl | TBDMS | Alcohols | Fluoride source (e.g., TBAF) |
| Benzyloxycarbonyl | Cbz | Amines | Hydrogenolysis |
Chemical Stability and Selective Deprotection Protocols
The trityl (Tr) group, a triphenylmethyl moiety, is a bulky protecting group widely used in nucleoside and oligonucleotide chemistry. umich.edu When attached to the 3'-amino group of 3'-deoxythymidine (B150655), it confers specific stability characteristics that are crucial for its application in multi-step syntheses. The N-trityl bond is generally stable to basic and nucleophilic conditions, as well as many reducing and oxidizing agents. organic-chemistry.org However, its primary characteristic is its lability under acidic conditions. umich.edutubitak.gov.tr
The stability of the trityl group is significantly influenced by substitution on the phenyl rings. For instance, p-methoxy-substituted trityl analogues are more acid-labile and thus easier to deprotect. umich.edutubitak.gov.tr The parent trityl group, as in this compound, requires relatively stronger acidic conditions for its removal. tubitak.gov.tr This differential stability allows for orthogonal protection strategies in complex syntheses.
Selective deprotection is paramount to avoid unwanted side reactions, such as the cleavage of other protecting groups or degradation of the nucleoside itself, particularly depurination in N-acylated nucleosides. umich.edu The removal of the trityl group from a nitrogen atom can be accomplished using a variety of acidic reagents. The choice of reagent and conditions allows for fine-tuning of the deprotection step. For example, detritylation can be achieved with reagents like formic acid or trifluoroacetic acid (TFA) in a non-aqueous solvent such as dichloromethane (B109758) (DCM). umich.edunih.gov Reductive cleavage using lithium powder and a catalytic amount of naphthalene (B1677914) has also been reported for N-tritylamines, offering an alternative, non-acidic deprotection method. organic-chemistry.org
Table 1: Selective Deprotection Protocols for N-Trityl Groups
| Reagent/Conditions | Selectivity/Comments | Source |
|---|---|---|
| Aqueous Formic Acid (e.g., 60-80%) | Effective for removing trityl groups from hydroxyls; can also be used for N-trityl groups. Requires careful control to maintain selectivity over other acid-labile groups. nih.gov | nih.gov |
| Trifluoroacetic Acid (TFA) in DCM (e.g., 3%) | Commonly used in solid-phase synthesis for detritylation of 5'-O-DMT groups, which are more labile than N-Tr groups. Conditions can be adjusted for N-trityl removal. umich.edu | umich.edu |
| Perchloric Acid (HClO₄) | Removal of parent N-trityl groups can require relatively strong molarity (4-8 M) of perchloric acid. tubitak.gov.tr | tubitak.gov.tr |
| Lithium powder, catalytic naphthalene | Reductive cleavage method. Offers an alternative to acidic deprotection and can be selective in the presence of benzyl (B1604629) or allyl groups. organic-chemistry.org | organic-chemistry.org |
Synthesis of Activated Monomers for Oligonucleotide Assembly
The synthesis of oligonucleotides requires the use of activated nucleoside monomers, typically phosphoramidites. These building blocks are designed for efficient, high-yield coupling reactions on a solid support. eurofinsgenomics.com The this compound must be converted into such a reactive species to be incorporated into a growing oligonucleotide chain.
The standard method for preparing nucleoside phosphoramidites involves the phosphitylation of a free hydroxyl group. In the case of this compound, the target for phosphitylation is the 5'-hydroxyl group. The synthesis begins with the preparation of 3'-amino-3'-deoxythymidine, often by reducing 3'-azido-3'-deoxythymidine. prepchem.com The 3'-amino group is then protected with a trityl group.
The subsequent phosphitylation reaction converts the 5'-hydroxyl group of this compound into a phosphoramidite (B1245037). This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, most commonly 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, bis(diisopropylamino)(2-cyanoethoxy)phosphine, in an anhydrous aprotic solvent like dichloromethane or acetonitrile. mdpi.com The reaction is catalyzed by a weak acid, such as 1H-tetrazole or a more reactive activator like 5-(ethylthio)-1H-tetrazole (ETT). mdpi.comnih.gov The resulting product is the desired this compound-5'-(2-cyanoethyl N,N-diisopropylphosphoramidite).
Table 2: Typical Reagents for Phosphitylation of this compound
| Reagent | Function | Source |
|---|---|---|
| This compound | Starting nucleoside substrate | - |
| Bis(diisopropylamino)(2-cyanoethoxy)phosphine | Phosphitylating agent | mdpi.com |
| 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT) | Activator | mdpi.comnih.gov |
| Anhydrous Dichloromethane or Acetonitrile | Reaction Solvent | mdpi.com |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base (scavenger) | - |
The reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the product. After the reaction is complete, a standard aqueous work-up followed by purification, typically via silica (B1680970) gel chromatography, yields the pure phosphoramidite monomer. mdpi.com
The purity and reactivity of the phosphoramidite monomer are critical for achieving high coupling efficiencies during automated oligonucleotide synthesis, which are typically greater than 99%. eurofinsgenomics.com Several analytical techniques are employed to ensure the quality of the this compound phosphoramidite.
Reactivity: The reactivity of the phosphoramidite is confirmed by its performance in test oligonucleotide syntheses. The coupling efficiency is monitored at each step, often by quantifying the release of the trityl or dimethoxytrityl (DMT) cation, which has a strong absorbance. umich.edu A consistently high stepwise coupling yield is indicative of a highly reactive and pure phosphoramidite monomer. eurofinsgenomics.com The phosphoramidite should also exhibit good stability in the synthesis solvent (acetonitrile) for a reasonable duration. glenresearch.com
Table 3: Quality Control Parameters for Phosphoramidite Monomers
| Parameter | Analytical Method | Acceptance Criteria | Source |
|---|---|---|---|
| Identity | ¹H NMR, Mass Spectrometry | Structure confirmed | usp.org |
| Purity (Phosphorus) | ³¹P NMR | ≥98% P(III) species; P(V) impurities <1% | usp.org |
| Purity (Overall) | RP-HPLC | ≥99% | usp.org |
| Coupling Efficiency | Trityl Cation Assay | >99% | eurofinsgenomics.com |
Integration of 3 Trityl Amino 3 Deoxythymidine into Oligonucleotide Synthesis
Engineering Oligonucleotides with 3'-Amino Functionality
The introduction of a 3'-amino group transforms a standard oligonucleotide into a versatile platform for a wide array of applications, including microarrays, diagnostics, and therapeutic development. 3'-(Trityl)amino-3'-deoxythymidine is a foundational building block for two key types of modifications: terminal functionalization and backbone engineering.
The most straightforward method to produce an oligonucleotide with a 3'-terminal primary amine is to initiate the synthesis from a solid support derivatized with a 3'-amino modifier. glenresearch.com Commercially available CPG supports are functionalized with this compound or similar structures. biosearchtech.comchemie-brunschwig.ch
The synthesis process is as follows:
The synthesis starts with the 3'-amino-modified CPG loaded into a synthesis column.
The 5'-DMT group of the immobilized deoxythymidine derivative is removed with acid.
The first phosphoramidite (B1245037) monomer is coupled to the free 5'-hydroxyl group.
The synthesis continues with standard automated cycles of deblocking, coupling, capping, and oxidation until the desired sequence is assembled.
Finally, the oligonucleotide is cleaved from the support using a base such as ammonium (B1175870) hydroxide (B78521) or aqueous methylamine. This step also removes the protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases. biosearchtech.com
The trityl group on the 3'-amine is removed either during the basic deprotection or in a subsequent acid treatment step, yielding the final oligonucleotide with a terminal 3'-primary amine. nih.gov
This method ensures that every full-length sequence produced carries the 3'-amino modification, ready for subsequent conjugation reactions. biosearchtech.com
A more profound modification enabled by 3'-amino nucleosides is the creation of N3'→P5' phosphoramidate (B1195095) linkages, where the 3'-oxygen atom in the natural phosphodiester backbone is replaced by a nitrogen atom. nih.govresearchgate.net This backbone modification imparts significant changes to the oligonucleotide's properties, most notably an increased resistance to nuclease degradation, making such analogs valuable for antisense and therapeutic applications.
The synthesis of these linkages relies on using 3'-amino-2',3'-dideoxynucleosides as key starting materials. nih.gov A synthetic approach involves preparing a 5'-phosphoramidite of the 3'-aminonucleoside. nih.govnih.gov The synthesis of an oligonucleotide containing these linkages can be accomplished on a solid support through a coupling reaction between a 5'-H-phosphonate diester group on the growing chain and an appropriately protected 3'-aminonucleoside, driven by an oxidative coupling agent. researchgate.net The resulting N3'→P5' linkage is a key feature of certain nucleic acid analogs that are explored for their unique hybridization properties and biological stability. researchgate.net
Incorporation of 3'-N-Substituted-3'-amino-3'-deoxythymidine Derivatives into Oligonucleotide Chains
The synthesis of oligonucleotides containing 3'-N-substituted-3'-amino-3'-deoxythymidine derivatives is a key strategy for creating modified nucleic acids with tailored properties. These modifications can influence the oligonucleotide's stability, binding affinity, and resistance to nuclease degradation.
Procedures for the solid-support synthesis of oligonucleotide analogues derived from 3'-amino-3'-deoxythymidine (B22303) have been well-described. nih.govnih.govoup.com A common approach involves the use of 3'-amino-3'-deoxythymidine where the amino group is protected, for instance, with a trityl group, to allow for standard phosphoramidite chemistry. This protected aminonucleoside can then be incorporated at the 3'-terminus or internally within an oligonucleotide sequence.
One of the significant outcomes of incorporating a 3'-amino-3'-deoxythymidine is the enhanced stability of the resulting duplexes. Studies have shown that oligothymidylate decamers terminated with a 3'-amino group form unusually stable complexes with complementary poly(dA), poly(A), and oligo(dA) strands. nih.govnih.govoup.com This increased stability is reflected in higher melting temperatures (Tm) of the heteroduplexes. The stabilizing effect of the 3'-amino group has been observed to be a general phenomenon for various oligonucleotide derivatives. nih.govnih.gov
The synthesis of 3'-N-substituted 3'-amino-3'-deoxythymidine derivatives can be achieved through different methods. One method involves the reaction of a precursor, such as 1-(2,3-dideoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine, with an appropriate amine. tandfonline.com An alternative route uses 3'-amino-5'-O-trityl-3'-deoxythymidine as a starting material, which is then reacted with an aldehyde or ketone followed by reduction. tandfonline.com An efficient method for preparing 3'-aminothymidine derivatives from 3'-azido-3'-deoxythymidine and its 5'-protected analogues involves reduction on a palladium catalyst using ammonium formate (B1220265) as a hydrogen source. nih.gov
The incorporation of these N-substituted aminonucleosides into oligonucleotide chains allows for the introduction of various functional groups. For example, oligonucleotides with a 3'-terminal 5-alkynyl-3'-amino-2',3'-dideoxyuridine residue have been synthesized. nih.gov In this process, a 2',3'-dideoxy-3'-trifluoroacetamido-5-iodouridine 5'-phosphoramidite building block is used for DNA synthesis, followed by on-support Sonogashira coupling with N-tritylpropargylamine. nih.gov Acylation of the amino group in the propargylamine (B41283) side chain has been shown to accelerate primer extension reactions. nih.gov
The presence of a 3'-amino group can also confer resistance to certain nucleases. For instance, a 3'-terminal amino group can retard hydrolysis by snake venom phosphodiesterase, an exonuclease that degrades oligonucleotides from the 3'-end. oup.com
The table below summarizes the melting temperatures (Tm) of various oligonucleotide duplexes, highlighting the stabilizing effect of a 3'-terminal amino group.
| Oligonucleotide Sequence | Complementary Strand | Tm (°C) |
| d(T)10 | poly(dA) | 23.5 |
| d(T)10-NH2 | poly(dA) | 36.0 |
| d(T)10 | poly(A) | 21.5 |
| d(T)10-NH2 | poly(A) | 34.5 |
| d(TATTCAGTCAT) | d(ATGACTGAATAG) | 41.0 |
| d(TATTCAGTCAT)-NH2 | d(ATGACTGAATAG) | 48.0 |
Data sourced from Gryaznov & Letsinger, 1992. nih.govnih.gov
Chemical Modification and Bioconjugation of 3 Amino Modified Nucleic Acids
Derivatization of the 3'-Amino Moiety in 3'-(Trityl)amino-3'-deoxythymidine Analogues
The primary amino group in 3'-amino-3'-deoxythymidine (B22303) derivatives serves as a nucleophile, enabling the synthesis of a diverse range of N-substituted analogs with tailored properties.
The synthesis of N-substituted 3'-amino-3'-deoxythymidine derivatives has been achieved through multiple synthetic routes. One common method involves the reaction of a precursor, such as 1-(2,3-dideoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine, with an appropriate amine. tandfonline.com This nucleophilic substitution reaction, however, can lead to the formation of an elimination by-product. tandfonline.com
A more efficient and complementary approach utilizes 3'-amino-5'-O-trityl-3'-deoxythymidine as a key intermediate. tandfonline.com This method involves a reductive amination process where the amino group is reacted with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced with a reducing agent like sodium borohydride (B1222165) to yield the desired N-substituted product. tandfonline.com This two-step, one-pot reaction generally provides high yields for a variety of substituents. tandfonline.com
An improved method for the synthesis of the starting material, 3'-amino-3'-deoxythymidine, involves the reduction of 3'-azido-5'-O-trityl-3'-deoxythymidine using sodium borohydride, offering a high-yield alternative to catalytic hydrogenation or reduction with other reagents like triphenylphosphine. tandfonline.com Another efficient method for this reduction utilizes a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov
These synthetic strategies allow for the introduction of a wide range of substituents, including alkyl, alkenyl, and alkylaryl groups, onto the 3'-amino position, thereby enabling the fine-tuning of the molecule's biological activity and physicochemical properties. tandfonline.com
Table 1: Synthetic Methods for N-Substituted 3'-Amino-3'-deoxythymidine Derivatives
| Method | Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 1-(2,3-dideoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine | Appropriate amine | Can produce elimination by-products. | tandfonline.comtandfonline.com |
| Reductive Amination | 3'-Amino-5'-O-trityl-3'-deoxythymidine | Aldehyde or ketone, followed by Sodium Borohydride | Generally high yields and complementary to the substitution method. | tandfonline.com |
| Azide (B81097) Reduction | 3'-Azido-5'-O-trityl-3'-deoxythymidine | Sodium Borohydride or Palladium catalyst with Ammonium Formate | High-yield synthesis of the 3'-amino precursor. | tandfonline.comnih.gov |
Introduction of Aromatic and Heterocyclic Side Chains (e.g., Tetrazole)
The derivatization of the 3'-amino group extends to the introduction of various aromatic and heterocyclic moieties, significantly expanding the chemical space of these nucleoside analogs. For instance, tetrazole derivatives have been synthesized and studied for their potential biological activities. nih.gov The synthesis of 3'-(tetrazole-2''-yl)-3'-deoxythymidine and its 5''-substituted derivatives has been accomplished by reacting 5'-O-benzoyl-2,3'-anhydrothymidine with triethylammonium (B8662869) salts of tetrazole or substituted tetrazoles. tandfonline.com Subsequent debenzoylation yields the final products. tandfonline.com X-ray analysis of these compounds has provided insights into their conformational properties, which are crucial for their interaction with biological targets. tandfonline.com
The introduction of such heterocyclic systems is of interest due to the diverse biological activities associated with tetrazoles, including antimicrobial and anticancer properties. nih.gov The synthesis of these derivatives often involves multi-step procedures and requires careful control of reaction conditions to achieve the desired regioselectivity and yield.
Post-Synthetic Functionalization of Oligonucleotides via 3'-Amino Groups
The 3'-amino group on an oligonucleotide, introduced via a modified solid support during synthesis, serves as a key reactive handle for post-synthetic modifications. glenresearch.comnih.gov This approach allows for the site-specific incorporation of a wide variety of functional molecules.
The primary amine at the 3'-terminus of a synthetic oligonucleotide is readily available for conjugation with a variety of reporter molecules. thermofisher.com Amine-reactive fluorescent dyes, such as Alexa Fluor dyes, can be covalently attached to the 3'-amino group, providing a means for sensitive detection in various applications like hybridization assays. thermofisher.com Similarly, affinity tags like biotin (B1667282) can be introduced. jenabioscience.com2bscientific.comjenabioscience.com This is often achieved by reacting the amine-modified oligonucleotide with an activated biotin derivative. jenabioscience.comjenabioscience.com
The labeling process typically involves reacting the amine-modified oligonucleotide with an amine-reactive derivative of the desired label. thermofisher.com These reactions are generally efficient and allow for the purification of the singly labeled oligonucleotide. thermofisher.com The resulting labeled probes are valuable tools for a multitude of molecular biology techniques, including DNA microarrays, in situ hybridization, and electrophoretic mobility shift assays (EMSA). thermofisher.comjenabioscience.com
Table 2: Examples of Post-Synthetic Labeling of 3'-Amino-Modified Oligonucleotides
| Label | Reactive Derivative | Application | Reference |
|---|---|---|---|
| Fluorescent Dyes (e.g., Alexa Fluor) | Amine-reactive esters | Hybridization probes, microarrays | thermofisher.com |
| Biotin | Activated biotin esters (e.g., NHS-biotin) | Affinity purification, EMSA, Northern/Southern blots | jenabioscience.com2bscientific.comjenabioscience.com |
Covalent Conjugation to Peptides and Other Biomolecules
The 3'-amino group provides a convenient site for the covalent attachment of peptides and other biomolecules to oligonucleotides, creating conjugates with enhanced properties. mdpi.comnih.gov This post-synthetic conjugation approach involves the separate synthesis of the oligonucleotide and the peptide, followed by their coupling in solution or on a solid phase. mdpi.comnih.gov
Various chemoselective ligation strategies are employed for this purpose, including the formation of amide bonds, oxime linkages, and hydrazone bonds. mdpi.comnih.gov For instance, the C-terminus of a peptide can be coupled to the 3'-amino group of an oligonucleotide using standard peptide coupling reagents. nih.gov Alternatively, the reaction between a carbonyl group (aldehyde or ketone) on one molecule and an aminooxy or hydrazide group on the other can form stable oxime or hydrazone linkages under mild conditions. mdpi.comnih.gov
These peptide-oligonucleotide conjugates are designed to improve the cellular uptake, stability, and target specificity of the oligonucleotide component. mdpi.comnih.govresearchgate.net For example, conjugation to cell-penetrating peptides (CPPs) can facilitate the delivery of antisense oligonucleotides or siRNAs into cells. mdpi.com
The ability to functionalize oligonucleotides at the 3'-terminus via an amino linker has been instrumental in the development of sophisticated nucleic acid probes for a range of applications. acs.orgoup.comresearchgate.net These probes are designed for specific molecular recognition and reporting tasks.
For example, minor groove binder (MGB) probes, which have a DNA-binding MGB molecule conjugated to the 3'-end, exhibit increased duplex stability and enhanced sequence specificity. oup.com This allows for the use of shorter probes in applications like real-time PCR, leading to better mismatch discrimination. oup.com
Furthermore, the 3'-amino group can be used to attach molecules that modulate the probe's interaction with its target or to introduce specific functionalities. The development of such probes is crucial for advancing diagnostics, understanding biological processes at the molecular level, and creating novel therapeutic agents. oup.com
Analytical Characterization and Computational Insights in 3 Trityl Amino 3 Deoxythymidine Research
Advanced Spectroscopic Techniques for Structural and Purity Assessment
The precise chemical structure and purity of 3'-(Trityl)amino-3'-deoxythymidine are paramount for its successful application in further chemical syntheses. To this end, a suite of advanced spectroscopic and chromatographic techniques are employed to provide a comprehensive analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, confirming the presence of the trityl, thymine (B56734), and deoxyribose moieties. researchgate.netumich.edu
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning specific proton and carbon signals, respectively. This allows for the unambiguous confirmation of the covalent linkages within the molecule, including the critical bond between the 3'-amino group of the deoxythymidine and the trityl protecting group.
Furthermore, NOE (Nuclear Overhauser Effect) based experiments can provide insights into the spatial proximity of different protons, which is crucial for determining the preferred conformation of the nucleoside in solution. nih.gov The bulky trityl group significantly influences the conformation of the deoxyribose ring and the orientation of the thymine base. nih.gov Analysis of the coupling constants between the sugar protons in the ¹H NMR spectrum also helps to define the puckering of the furanose ring. The conformation of the nucleoside is a key determinant of its reactivity and its ability to interact with enzymes or other biological molecules in subsequent applications. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification (e.g., Trityl Cation Release)
Ultraviolet-Visible (UV-Vis) spectroscopy offers a straightforward and effective method for monitoring reactions involving the trityl group and for quantifying trityl-containing compounds. nih.gov The trityl group itself does not exhibit strong absorption in the standard UV-Vis range. However, upon cleavage in an acidic medium, it forms the stable trityl cation, which is intensely colored and has a characteristic strong absorbance in the visible region, typically with absorption maxima around 410 nm and 435 nm. researchgate.netresearchgate.net
This property is widely exploited to monitor the deprotection of this compound. The progress of the detritylation reaction can be followed by measuring the increase in absorbance of the trityl cation over time. This allows for the determination of reaction kinetics and ensures the complete removal of the protecting group, which is often a critical step in a synthetic sequence. glenresearch.com
Moreover, the strong absorbance of the trityl cation can be used to quantify the amount of trityl-protected nucleoside in a sample. By creating a calibration curve with a known concentration of a trityl standard, the concentration of this compound can be accurately determined. nih.gov
| Technique | Application | Key Observable |
| UV-Vis Spectroscopy | Monitoring detritylation | Increase in absorbance of trityl cation (~410-435 nm) |
| UV-Vis Spectroscopy | Quantification | Absorbance intensity of the released trityl cation |
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of this compound and related impurities. scilit.comumich.edunih.gov Reversed-phase HPLC, typically using a C18 column, is the most common method for analyzing and purifying nucleosides and their derivatives. umich.edu
For purification, HPLC allows for the separation of the desired product from starting materials, reagents, and any side products formed during the synthesis. The lipophilic nature of the trityl group results in a significantly longer retention time for this compound compared to its unprotected precursor, 3'-amino-3'-deoxythymidine (B22303), facilitating their separation. diva-portal.orghamiltoncompany.com
For quantitative analysis, HPLC provides a highly accurate and reproducible method. thepharmajournal.comprotocols.io By integrating the area of the chromatographic peak corresponding to this compound and comparing it to a standard curve generated with known concentrations of the pure compound, precise quantification can be achieved. This is essential for determining reaction yields and for ensuring the purity of the final product. epa.gov The use of a diode array detector (DAD) or a UV detector set at a wavelength where the thymine base absorbs (around 260 nm) is standard practice.
| HPLC Method | Column | Mobile Phase (Typical) | Detection | Application |
| Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water gradient | UV (260 nm) | Purification and Quantification |
Computational Chemistry and Molecular Modeling Approaches
In parallel with experimental techniques, computational chemistry and molecular modeling have emerged as powerful tools for understanding and predicting the behavior of modified nucleosides like this compound.
In Silico Design and Optimization of 3'-Modified Nucleosides
Computational methods play a crucial role in the rational design and optimization of novel 3'-modified nucleosides for various biological applications. nih.govbiorxiv.org By using molecular modeling software, researchers can build and visualize the three-dimensional structure of this compound and its derivatives. This allows for an initial assessment of their potential to fit into the active site of a target enzyme or to adopt a specific conformation required for biological activity. nih.gov
Techniques such as molecular docking can be used to predict the binding affinity and orientation of these nucleoside analogs within a biological target. nih.gov This in silico screening can help to prioritize which compounds to synthesize, saving significant time and resources. Furthermore, computational approaches can be used to predict various physicochemical properties of the designed molecules, such as their solubility and membrane permeability, which are critical for their development as therapeutic agents. nih.gov
Mechanistic Studies of Protecting Group Interactions and Cleavage
Computational chemistry provides valuable insights into the mechanistic aspects of protecting group chemistry, including the interactions of the trityl group and the mechanism of its cleavage. nih.gov Quantum mechanical calculations can be used to model the electronic structure of this compound and to understand the nature of the covalent bond between the trityl group and the 3'-amino group.
These calculations can also be used to model the transition state of the detritylation reaction, providing a detailed understanding of the reaction mechanism at the atomic level. For instance, the stability of the trityl cation intermediate can be rationalized through computational analysis of its electronic structure. researchgate.netrsc.org This knowledge can be used to optimize reaction conditions for the cleavage of the trityl group, for instance, by selecting the appropriate acid catalyst and solvent system to achieve efficient and selective deprotection. researchgate.net
| Computational Method | Application | Insights Gained |
| Molecular Docking | Predicting binding to target enzymes | Binding affinity, orientation, and potential for biological activity |
| Quantum Mechanics | Studying reaction mechanisms | Electronic structure, transition state energies, and reaction pathways for detritylation |
Structure-Activity Relationship Modeling of Nucleoside Analogues
The biological activity of nucleoside analogues is intrinsically linked to their three-dimensional structure. The modifications on the sugar moiety, the nucleobase, and the phosphate (B84403) backbone dictate their interaction with biological targets, such as viral enzymes or cellular kinases. In the context of this compound, the primary focus of SAR studies revolves around the derivatization of the 3'-amino group of its parent compound, 3'-amino-3'-deoxythymidine, and other modifications of the thymidine (B127349) scaffold.
The trityl group on this compound is a bulky lipophilic group, often employed as a protecting group in chemical synthesis. It is generally accepted that for this compound to exert a biological effect, the trityl group would likely need to be removed in vivo to release the active 3'-amino-3'-deoxythymidine. Therefore, understanding the SAR of 3'-amino-3'-deoxythymidine and its derivatives is crucial.
Impact of 3'-Substituents:
Research into the SAR of 3'-amino-3'-deoxythymidine analogues has revealed that the nature of the substituent on the 3'-amino group significantly influences their biological activity. A variety of 3'-deoxy-3'-N-functionalized thymidine analogues have been synthesized and evaluated for their antiviral properties, particularly against HIV-1 and HIV-2. tandfonline.com
Studies have shown that while the parent compound, 3'-amino-3'-deoxythymidine, exhibits some biological activity, modifications at the 3'-position can either enhance or diminish its potency. For instance, the introduction of heterocyclic five-membered rings at the 3'-position has been explored. nih.gov It was found that a 3'-pyrrol-1-yl derivative of 3'-deoxythymidine (B150655) displayed marginal antiviral activity against HIV, whereas other heterocyclic substitutions, such as 1,2,4-triazol-4-yl, pyrazol-1-yl, imidazol-1-yl, and 1,2,4-triazol-1-yl, did not show significant activity. nih.gov This suggests that the size, shape, and electronic properties of the 3'-substituent are critical determinants of antiviral efficacy.
Influence of other modifications:
Beyond the 3'-position, modifications at other sites of the nucleoside analogue also play a pivotal role in defining the SAR. For instance, the introduction of a fluoro group at the 3'-position has been shown to yield compounds with potent anti-HIV activity and low cytotoxicity. nih.gov Specifically, the 5'-triphosphates of 3'-fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-chloro derivative are potent inhibitors of HIV reverse transcriptase. nih.gov
Furthermore, the substitution of the 2-keto oxygen with sulfur to create 3'-amino-3'-deoxy-2-thio-thymidine has been shown to enhance the rate of nonenzymatic template copying, a process relevant to prebiotic chemistry and potentially for the development of novel therapeutic strategies. rsc.orgnih.gov This modification highlights how subtle changes in the pyrimidine (B1678525) base can have a profound impact on the molecule's chemical reactivity and biological function.
Computational Insights:
Computational modeling provides valuable insights into the SAR of nucleoside analogues. Conformational analysis of 3'-amino-3'-deoxythymidine through techniques like X-ray crystallography and NMR spectroscopy, complemented by computational methods, helps in understanding its preferred three-dimensional structure in both solid-state and solution. acs.org This knowledge is fundamental for modeling its interaction with target enzymes.
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. By developing QSAR models, it is possible to predict the activity of novel, unsynthesized analogues and to identify the key molecular descriptors that govern their potency. These models can guide the rational design of more effective therapeutic agents.
The following table provides a summary of the biological activity of selected thymidine analogues, illustrating the principles of SAR discussed.
| Compound Name | Modification | Biological Activity |
| 3'-Amino-3'-deoxythymidine | 3'-amino substitution | Potent inhibitor of murine sarcoma 180 (ED50 = 5 µM) and L1210 cells (ED50 = 1 µM) nih.gov |
| 5'-Amino-5'-deoxythymidine | 5'-amino substitution | Potent antiviral activity nih.gov |
| 3',5'-Diamino-3',5'-dideoxythymidine | 3' and 5' diamino substitution | Lack of antiviral and antineoplastic activity nih.gov |
| 3'-Deoxy-3'-(pyrrol-1-yl)thymidine | 3'-pyrrol-1-yl substitution | Marginal antiviral activity against HIV nih.gov |
| 3'-Deoxy-3'-(1,2,4-triazol-4-yl)thymidine | 3'-(1,2,4-triazol-4-yl) substitution | No significant antiviral activity nih.gov |
| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) 5'-triphosphate | 3'-fluoro substitution on uridine | Potent inhibitor of HIV reverse transcriptase (IC50 = 0.07 µM) nih.gov |
| 5-Chloro-3'-fluoro-2',3'-dideoxyuridine 5'-triphosphate | 3'-fluoro and 5-chloro substitution on uridine | Potent inhibitor of HIV reverse transcriptase (IC50 = 0.04 µM) nih.gov |
| 3'-Amino-3'-deoxy-2-thio-thymidine | 2-thio substitution | Enhanced rate of nonenzymatic template copying rsc.orgnih.gov |
Emerging Research Directions and Future Prospects for 3 Trityl Amino 3 Deoxythymidine Chemistry
Innovations in Protecting Group Chemistry for Enhanced Synthetic Efficiency
Recent research has focused on the development of novel trityl-type protecting groups and alternative strategies to streamline the synthesis of modified nucleosides like 3'-amino-3'-deoxythymidine (B22303). acgpubs.org Innovations include the synthesis of new bulky protecting groups that allow for selective protection and deprotection of amino and hydroxyl groups. acgpubs.org For instance, the development of a three-component reagent system, consisting of a Lewis acid, a mild protic acid, and a reducing quenching agent, has been shown to enable the rapid and mild removal of O-, N-, and S-trityl protecting groups. rsc.org This method is compatible with other common protecting groups, offering greater flexibility in complex synthetic schemes. rsc.org
Furthermore, investigations into the strategic use of different trityl derivatives, such as the 4,4'-dimethoxytrityl (DMTr) group, are ongoing. acgpubs.org The rate of detritylation can be finely tuned by the number of methoxy (B1213986) substituents on the trityl group, with each additional methoxy group increasing the rate of hydrolysis approximately tenfold in 80% acetic acid. umich.edu This allows for a high degree of control during synthesis. The development of N-tritylpyridinium fluoroborate and DMTr tetrafluoroborate (B81430) as alternatives to trityl chlorides also represents a significant advancement. umich.edu
Another area of innovation involves the full protection of nucleobase residues to prevent side reactions, such as cyanoethylation, which can occur during oligonucleotide synthesis. nih.gov By protecting the N3 position of the thymine (B56734) base, the undesired Michael addition of acrylonitrile (B1666552) can be effectively suppressed. nih.gov This highlights a move towards more robust protection strategies that minimize by-product formation and improve the purity of the final oligonucleotide product.
| Protecting Group Strategy | Key Features | Impact on Synthetic Efficiency |
| Novel Bulky Trityl-Type Groups | Selective protection of amino, hydroxyl, and sulfur groups. acgpubs.org | Simplifies purification and allows for selective deprotection. acgpubs.org |
| Three-Component Detritylation Reagent | Rapid and mild removal of O-, N-, and S-trityl groups. rsc.org | Increases compatibility with other protecting groups and reduces reaction times. rsc.org |
| Tunable Trityl Derivatives (e.g., DMTr) | Rate of deprotection is dependent on the number of methoxy substituents. umich.edu | Provides precise control over the deprotection step in oligonucleotide synthesis. umich.edu |
| Full Nucleobase Protection | Prevents side reactions like cyanoethylation. nih.gov | Improves yield and purity of the final oligonucleotide product. nih.gov |
Expanding the Scope of Modified Nucleic Acid Architectures
The incorporation of 3'-amino-3'-deoxythymidine and its derivatives into nucleic acid chains opens up a vast landscape of modified architectures with unique properties and functionalities. The 3'-amino group serves as a versatile handle for further chemical modifications, enabling the construction of nucleic acids that go beyond their natural counterparts.
One significant area of research is the synthesis of oligonucleotides with modified backbones. The replacement of the natural 3'-hydroxyl group with a 3'-amino group leads to the formation of a phosphoramidate (B1195095) linkage instead of the native phosphodiester bond. This modification has been shown to significantly enhance the rate of non-enzymatic template-directed oligomerization. chemrxiv.org This finding is particularly relevant to origins of life research, suggesting that 3'-amino-modified ribonucleotides could have been key substrates in the prebiotic synthesis of nucleic acids before the evolution of enzymes. chemrxiv.org
Furthermore, the 3'-amino modification can be used to confer resistance to nuclease degradation. eurogentec.com The 3'-amino group can inhibit the action of 3'-exonucleases, thereby increasing the stability of oligonucleotides in biological environments. This is a crucial property for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.
The introduction of other modifications in conjunction with the 3'-amino group is also an active area of investigation. For example, the synthesis of 3'-amino-3'-deoxy-2-thio-thymidine has been reported. rsc.orgresearchwithrutgers.com The substitution of the 2-oxygen with sulfur enhances the rate of template copying by five-fold compared to the non-thiolated 3'-amino monomer. rsc.orgresearchwithrutgers.com This demonstrates how combinatorial modifications can lead to synergistic effects, resulting in nucleic acid analogues with superior properties for specific applications.
| Modification | Impact on Nucleic Acid Architecture and Function |
| 3'-Phosphoramidate Linkage | Enhances non-enzymatic template-directed oligomerization. chemrxiv.org |
| 3'-Amino Group | Confers resistance to 3'-exonuclease degradation. eurogentec.com |
| 2-Thio Substitution | Increases the rate of template copying in non-enzymatic systems. rsc.orgresearchwithrutgers.com |
Development of Novel Bioconjugation Methodologies
The primary amino group introduced by 3'-amino-3'-deoxythymidine provides a reactive site for the attachment of a wide array of molecules, a process known as bioconjugation. biosyn.comidtdna.com This capability is fundamental to the development of advanced diagnostic probes, therapeutic agents, and tools for molecular biology research.
A common strategy for bioconjugation involves the reaction of the 3'-amino group with N-hydroxysuccinimide (NHS) esters or isothiocyanates of reporter molecules such as fluorescent dyes. eurogentec.combiosyn.combiosearchtech.com This allows for the site-specific labeling of oligonucleotides for use in applications like fluorescence resonance energy transfer (FRET) studies and DNA microarrays. glenresearch.comeurogentec.com The length of the spacer arm between the amino group and the oligonucleotide can be varied (e.g., C3, C6, C12) to optimize the performance of the conjugated molecule by reducing steric hindrance. eurogentec.combiosyn.com
Researchers are also exploring solid-phase conjugation methods. biosearchtech.com By using an Fmoc-protected 3'-amino-functionalized solid support, an oligonucleotide can be synthesized and then, while still attached to the support, the Fmoc group can be selectively removed to expose the amine for conjugation. biosearchtech.com This approach simplifies the purification of the final conjugated product.
Furthermore, the 3'-amino modification enables the attachment of oligonucleotides to solid surfaces, such as glass slides or gold microspheres, which is essential for the fabrication of DNA chips and biosensors. biosearchtech.com The development of novel linker chemistries and conjugation conditions continues to be an active area of research, aiming for higher efficiency, selectivity, and stability of the resulting bioconjugates.
| Bioconjugation Method | Reporter/Attached Molecule | Application |
| NHS Ester/Isothiocyanate Coupling | Fluorescent Dyes (e.g., TAMRA) | FRET, DNA Microarrays glenresearch.comeurogentec.combiosearchtech.com |
| Solid-Phase Conjugation | Various Labels | Simplified purification of labeled oligonucleotides biosearchtech.com |
| Surface Immobilization | Glass Slides, Gold Microspheres | DNA Chips, Biosensors biosearchtech.com |
Potential in Advanced Chemical Biology and Materials Science Applications
The unique properties of nucleic acids containing 3'-(trityl)amino-3'-deoxythymidine and its derivatives position them for a range of applications in advanced chemical biology and materials science. The ability to introduce specific modifications and functionalities opens doors to the creation of novel tools and materials with tailored properties.
In chemical biology, 3'-amino-modified oligonucleotides are being explored for their potential in developing new therapeutic strategies. ontosight.ai The enhanced stability against nucleases and the ability to conjugate various functional molecules make them promising candidates for antisense therapy, RNA interference, and targeted drug delivery. ontosight.ainih.gov
The field of DNA nanotechnology also stands to benefit from the versatility of 3'-amino-modified nucleic acids. The precise control over the placement of reactive handles allows for the construction of complex, self-assembling DNA structures with defined geometries and functionalities. These nanostructures have potential applications in areas such as nanoelectronics, biosensing, and catalysis.
In materials science, the ability to immobilize 3'-amino-modified oligonucleotides onto various substrates is being harnessed to create novel biomaterials. biosearchtech.com These materials can be designed to interact with biological systems in specific ways, leading to applications in tissue engineering, diagnostics, and biocompatible coatings. The development of trityl-based fluorescent labels that can be activated or deactivated also presents opportunities in the creation of responsive materials and sensors. glenresearch.com
The ongoing research into the synthesis and application of this compound and its derivatives is poised to continue fueling innovation across these diverse scientific disciplines.
Q & A
Basic Research Questions
Q. How can researchers access reliable chemical and biological data for 3'-(Trityl)amino-3'-deoxythymidine?
- Utilize databases like PubChem Substance for synonym searches (e.g., "deoxythymidine" derivatives) and cross-referenced biological assay data. Advanced filters allow restriction by elemental composition or bioassay activity (e.g., "tested/active/inactive" status). For structural insights, link to protein 3D structures or PubMed citations via PubChem .
Q. What are the primary metabolic pathways of 3'-azido-3'-deoxythymidine (AZT) leading to the formation of 3'-amino-3'-deoxythymidine (AMT)?
- AMT is formed via hepatic CYP450-mediated reduction of AZT’s azido group, predominantly by CYP3A, CYP2B, and CYP2C9 isoforms. In vitro models (e.g., hepatocytes, liver microsomes) confirm this pathway, with AMT identified as a cytotoxic metabolite through mass spectrometry or HPLC .
Q. Which analytical methods are recommended for quantifying AMT in biological matrices?
- Ion-pair HPLC with UV detection is validated for plasma analysis, achieving sensitivity in the micromolar range. For stability, include internal standards (e.g., deuterated analogs) and control pH during sample preparation to prevent degradation .
Advanced Research Questions
Q. How does the conformational flexibility of AMT influence its interaction with HIV-1 reverse transcriptase?
- X-ray crystallography reveals AMT adopts a syn glycosidic conformation in solid state, stabilized by hydrogen bonding. In solution (NMR data), it shifts to anti with dynamic sugar puckering (C2′/C3′-endo). Molecular dynamics simulations suggest this flexibility may hinder stable binding to the enzyme’s active site, explaining its weaker inhibition compared to AZT triphosphate .
Q. What synthetic strategies enable incorporation of 3'-amino-3'-deoxythymidine into oligonucleotides?
- Solid-phase synthesis using phosphoramidite chemistry is standard. Protect the 3′-amino group with acid-labile trityl derivatives during coupling. Post-synthesis, deprotect with mild acids (e.g., 3% dichloroacetic acid) to avoid backbone cleavage. Purify via PAGE to resolve truncated sequences .
Q. How can researchers resolve discrepancies in reported cytotoxicity levels of AMT across studies?
- Discrepancies often arise from cell-type specificity (e.g., bone marrow vs. hepatocytes) and metabolic variability. Use isogenic cell lines and standardize assay conditions (e.g., exposure duration, AMT concentration). Cross-validate findings with LC-MS/MS quantification of intracellular AMT levels .
Q. What experimental designs are optimal for studying pH-dependent stability of AMT derivatives?
- Conduct kinetic studies in buffered solutions (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC and characterize products (e.g., cyclization derivatives) using high-resolution mass spectrometry. For hydrolytic stability, compare thiophosphoramidate vs. phosphodiester linkages using NMR .
Q. How does AMT contribute to self-replicating molecular systems in prebiotic chemistry research?
- AMT’s pendant amino group enables non-canonical base pairing via hydrogen bonding, mimicking nucleotide behavior. Design experiments with 6′-amino-3′-deoxythymidine derivatives in template-directed synthesis assays, monitoring replication efficiency via gel electrophoresis or fluorescence quenching .
Methodological Notes
- Toxicity Profiling : Combine clonogenic assays (to assess bone marrow stem cell viability) with metabolomics to correlate AMT levels with mitochondrial dysfunction markers (e.g., lactate/pyruvate ratios) .
- Enzymatic Studies : Use purified thymidylate kinase to quantify AMT monophosphate phosphorylation kinetics. Compare Km and Vmax with dTMP to identify competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
